molecular formula C11H7ClN2S B090668 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 17969-48-1

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B090668
CAS No.: 17969-48-1
M. Wt: 234.71 g/mol
InChI Key: CECOBIWITUICNO-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile is a heterocyclic compound featuring a thiazole ring substituted with a 4-chlorophenyl group and an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile stands out due to its unique combination of a 4-chlorophenyl group and an acetonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .

Biological Activity

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile (CAS No. 17969-48-1) is a thiazole derivative that has attracted attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's structure comprises a thiazole ring substituted with a chlorophenyl group and a nitrile functional group, which may contribute to its biological efficacy.

  • Molecular Formula : C₁₁H₇ClN₂S
  • Molecular Weight : 234.71 g/mol
  • Melting Point : 124–126 °C

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Candida albicans0.15

This compound has shown stronger activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. It was particularly effective against Candida species, with reported MIC values ranging from 0.10 to 0.20 µg/mL. The compound's mechanism likely involves disrupting fungal cell wall synthesis or function .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, with IC50 values typically in the low micromolar range (10–30 µM). This activity is attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various thiazole derivatives included this compound. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control agents like Ciprofloxacin .

Research Findings: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiazole derivatives has revealed that substituents on the aromatic ring significantly influence biological activity. The presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial potency of the compound .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECOBIWITUICNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352494
Record name [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17969-48-1
Record name [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was synthesized from 2-bromo-1-(4-chlorophenyl)ethanone and 2-cyanothioacetamide as described in example 1 step 1 (1.51 g, yield 75%). 1H NMR (300 MHz, CDCl3) δ 7.84 (d, J=8.8 Hz, 2H), 7.49 (s, 1H), 7.43 (d, J=8.8 Hz, 2H), 4.18 (s, 2H). MS (ESI) m/z: Calculated for C11H7ClN2S: 234.00. found: 235.0 (M+H)+.
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